molecular formula C19H12N4S B12927043 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile CAS No. 183868-01-1

3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile

Cat. No.: B12927043
CAS No.: 183868-01-1
M. Wt: 328.4 g/mol
InChI Key: BEFJTCGGYIDPJA-UHFFFAOYSA-N
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Description

3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridazine ring substituted with cyanomethylthio and diphenyl groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile typically involves the reaction of appropriate pyridazine derivatives with cyanomethylthio reagents under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, sodium hydride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile stands out due to its unique combination of a pyridazine ring with cyanomethylthio and diphenyl groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and development .

Properties

CAS No.

183868-01-1

Molecular Formula

C19H12N4S

Molecular Weight

328.4 g/mol

IUPAC Name

3-(cyanomethylsulfanyl)-5,6-diphenylpyridazine-4-carbonitrile

InChI

InChI=1S/C19H12N4S/c20-11-12-24-19-16(13-21)17(14-7-3-1-4-8-14)18(22-23-19)15-9-5-2-6-10-15/h1-10H,12H2

InChI Key

BEFJTCGGYIDPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)SCC#N)C#N

Origin of Product

United States

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